(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as copper or silver salts, under controlled conditions to ensure the selective formation of the desired product . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane, and the reactions are carried out at temperatures ranging from room temperature to reflux .
Industrial Production Methods
In an industrial setting, the production of (3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso derivatives, while reduction of the nitro group can produce primary amines .
Scientific Research Applications
(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological targets makes it valuable in the study of enzyme inhibition and receptor binding.
Medicine: Its pharmacological properties are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets . The amino and nitro groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine: Known for its unique combination of functional groups and pharmacological properties.
2-Amino-5-nitro-4-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in similar applications.
Ethyl-(2-nitro-4-trifluoromethyl-phenyl)-amine: Shares structural similarities and is used in the synthesis of pharmaceuticals.
Uniqueness
This compound stands out due to its specific combination of an amino group, nitro group, and trifluoromethyl group, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N'-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c11-10(12,13)7-2-3-8(15-5-1-4-14)9(6-7)16(17)18/h2-3,6,15H,1,4-5,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIAUHZGDZGEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976285 |
Source
|
Record name | N~1~-[2-Nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6081-17-0 |
Source
|
Record name | N~1~-[2-Nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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